
(4-methyl-2-oxochromen-6-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methyl-2-oxochromen-6-yl) acetate is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by their benzopyrone structure, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester typically involves the esterification of 4-methyl-2-oxo-2H-chromen-6-ol with acetic acid. One common method includes the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-6-ol . The product is then isolated by precipitation in ethanol and purified by washing with ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-methyl-2-oxochromen-6-yl) acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
(4-methyl-2-oxochromen-6-yl) acetate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester involves its interaction with specific molecular targets and pathways. The compound’s photoactive properties allow it to undergo photochemical reactions, which can be harnessed to control the properties of materials and biological systems. The chromene moiety in the compound plays a crucial role in these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 4-methyl-2-oxo-2H-chromen-7-yl ethyl ester
- 4-methyl-2-oxo-2H-chromen-7-yl propyl ester
Uniqueness
(4-methyl-2-oxochromen-6-yl) acetate is unique due to its specific ester group at the 6-position of the chromene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other coumarin derivatives and contributes to its specific applications in various fields .
Propriétés
Numéro CAS |
6345-65-9 |
|---|---|
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.2 g/mol |
Nom IUPAC |
(4-methyl-2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C12H10O4/c1-7-5-12(14)16-11-4-3-9(6-10(7)11)15-8(2)13/h3-6H,1-2H3 |
Clé InChI |
IJNCWCFCIOPZPE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C |
SMILES canonique |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C |
Key on ui other cas no. |
6345-65-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


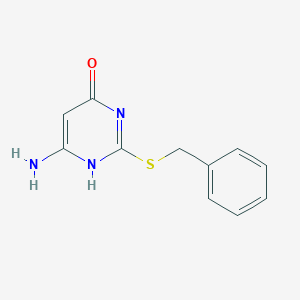
![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)
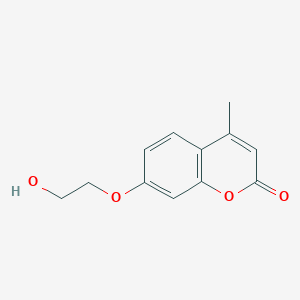
![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)
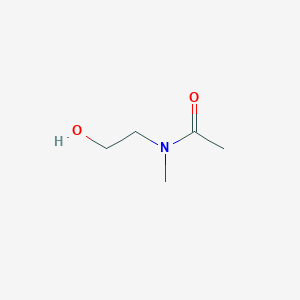
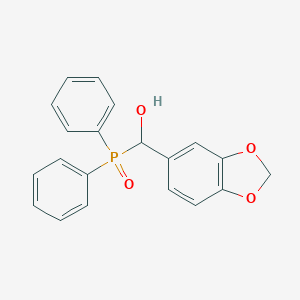
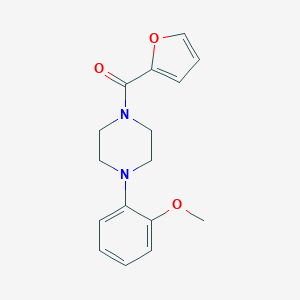
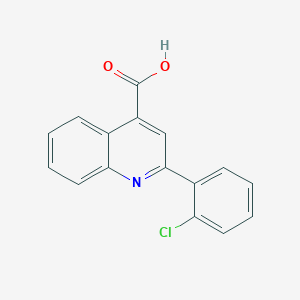
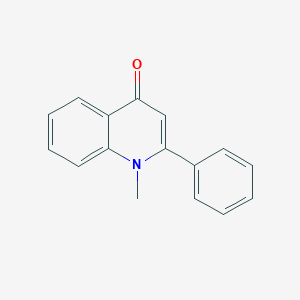
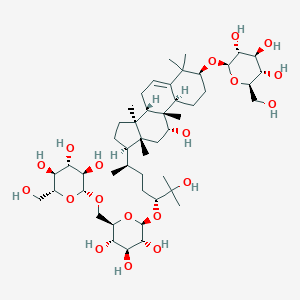

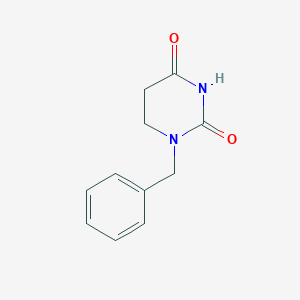
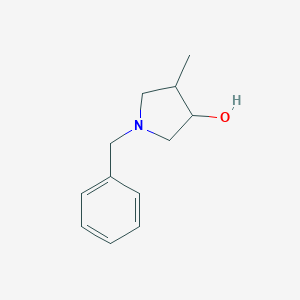
![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
